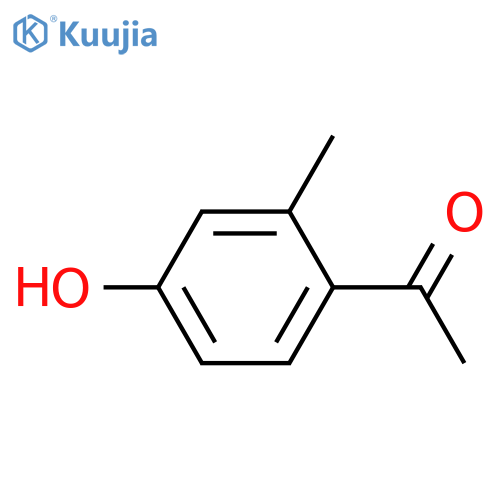

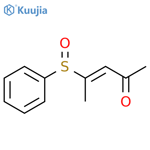

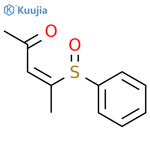

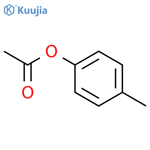

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement

,

Journal of Chemical and Pharmaceutical Research,

2015,

7(9),

727-731